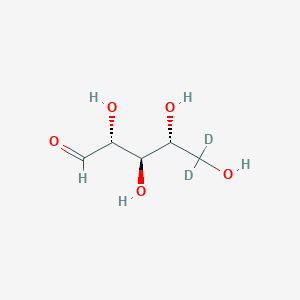
D-Ribose-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose-d2 is a deuterated form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . D-Ribose is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . The “d2” in this compound indicates the presence of two deuterium atoms, which are isotopes of hydrogen. This modification can be useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-d2 typically involves the incorporation of deuterium atoms into the ribose molecule. One common method is the catalytic hydrogenation of D-Ribose in the presence of deuterium gas (D2). This process replaces the hydrogen atoms in the ribose molecule with deuterium atoms. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of D-Ribose, including its deuterated form, can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of D-Ribose. These bacteria are cultivated in fermentation tanks with a nutrient-rich medium, and the D-Ribose is subsequently extracted and purified .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ribose-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms such as ribitol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include ribonic acid, ribitol, and various nucleosides and nucleotides. These products are important in biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
D-Ribose-d2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of ribose in various biochemical processes.
Biology: Helps in studying the role of ribose in cellular energy production and its involvement in the synthesis of nucleotides and nucleic acids.
Medicine: Investigated for its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease.
Wirkmechanismus
D-Ribose-d2 exerts its effects primarily through its role in the synthesis of ATP. The incorporation of deuterium atoms does not significantly alter the biochemical properties of ribose, allowing it to participate in the same metabolic pathways as non-deuterated ribose. This compound is involved in the activation of adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis . This activation leads to increased ATP production and improved energy levels in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose, which is widely used in biochemical and medical research.
2-Deoxy-D-Ribose: A derivative of D-Ribose that lacks an oxygen atom at the second carbon position.
Uniqueness
D-Ribose-d2 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research involving isotopic labeling. This allows scientists to track the metabolic fate of ribose and study its interactions in greater detail. The deuterium atoms also provide stability to the molecule, making it useful in long-term studies .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
(2R,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-PTEVNSBISA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


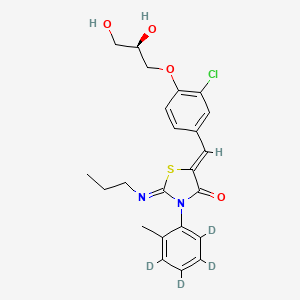
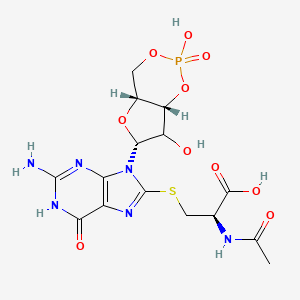
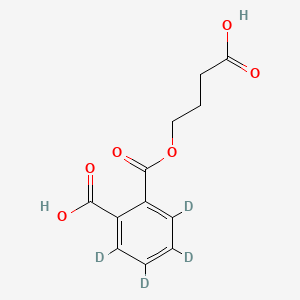
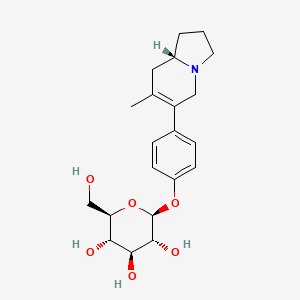
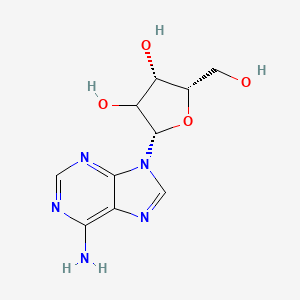

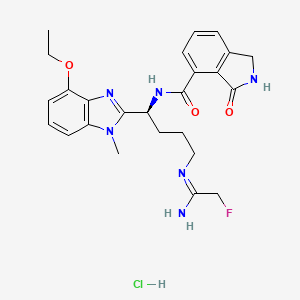
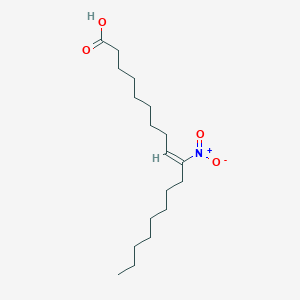

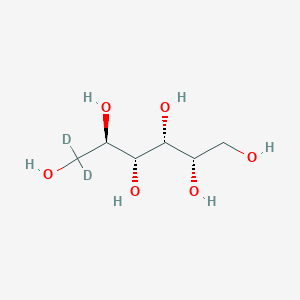
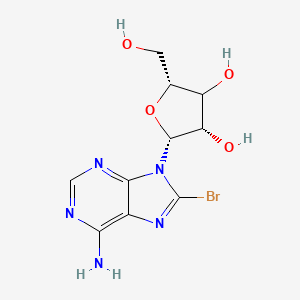


![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
